5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole
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Overview
Description
The compound "5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole" is a synthetic organic molecule known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. Its unique structure, characterized by the presence of multiple heterocyclic rings, makes it a subject of interest in medicinal chemistry and drug discovery research.
Preparation Methods
Synthetic routes and reaction conditions:
The synthesis of this compound generally involves multi-step processes that begin with the preparation of key intermediates:
Formation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Starting Materials: : 5-methyl-1H-1,2,4-triazole and 2,4-dichloro-5-nitropyrimidine.
Reaction Conditions: : Refluxing in ethanol with a base like sodium ethoxide.
Preparation of azetidine derivative
Starting Materials: : Intermediate formed above and azetidine-1-carboxylic acid.
Reaction Conditions: : Coupling reaction under the presence of coupling agents like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in an anhydrous solvent like dichloromethane.
Final Assembly
Starting Materials: : Coupled product and phenylhydrazine.
Reaction Conditions: : Cyclization in the presence of an oxidizing agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).
Industrial production methods:
In industrial settings, the synthesis may involve optimized conditions such as automated continuous flow processes to ensure large-scale production efficiency. This might include high-throughput synthesis techniques with real-time monitoring and control to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : Potential transformation of methyl groups to carboxylic acids using oxidizing agents like KMnO4.
Reduction: : Conversion of nitro groups to amines using hydrogenation.
Substitution: : Halogenation of aromatic rings via electrophilic substitution with reagents like bromine.
Common reagents and conditions:
Oxidizing Agents: : KMnO4, K2Cr2O7
Reducing Agents: : H2/Pd-C, NaBH4
Halogenating Agents: : Br2, Cl2 in the presence of Lewis acids.
Major products formed:
The reactions yield derivatives such as carboxylic acids, amines, and halogenated compounds depending on the reagents and conditions applied.
Scientific Research Applications
This compound finds significant use in diverse research fields:
Chemistry: : Utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metals.
Biology: : Studied for its potential as a molecular probe in bioimaging due to its fluorescence properties.
Medicine: : Investigated as a potential therapeutic agent in the treatment of diseases like cancer and viral infections due to its ability to inhibit specific enzymes and pathways.
Industry: : Employed as a precursor in the synthesis of advanced materials including polymers and agrochemicals.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application:
Molecular Targets: : Inhibits enzymes such as kinases and proteases involved in disease pathways.
Pathways Involved: : Interferes with signaling pathways like the MAPK/ERK pathway, leading to the modulation of cellular functions like proliferation and apoptosis.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
4-[3-(pyrimidin-2-yloxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole: .
5-methyl-4-[3-({1,2,3-triazol-4-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole: . It stands out due to the presence of the unique [1,2,4]triazolo[1,5-a]pyrimidin-7-yl group which imparts specific biological activities and physical properties making it suitable for targeted research applications.
The specificity and versatility of "5-methyl-4-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1-phenyl-1H-pyrazole" underscore its importance in various scientific disciplines.
Properties
IUPAC Name |
(5-methyl-1-phenylpyrazol-4-yl)-[3-[(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c1-13-8-18(27-20(24-13)21-12-23-27)29-16-10-25(11-16)19(28)17-9-22-26(14(17)2)15-6-4-3-5-7-15/h3-9,12,16H,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOVONBPLHFWEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)OC3CN(C3)C(=O)C4=C(N(N=C4)C5=CC=CC=C5)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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